molecular formula C7H9Cl2NO B1590798 2-(Chloromethyl)-4-methoxypyridine hydrochloride CAS No. 62734-08-1

2-(Chloromethyl)-4-methoxypyridine hydrochloride

Cat. No. B1590798
CAS RN: 62734-08-1
M. Wt: 194.06 g/mol
InChI Key: PBDFBZPTRXMFBL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride involves the use of maltol as a starting material . The compound is also used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)-4-methoxypyridine hydrochloride is represented by the linear formula C8H11Cl2NO . The molecular weight of the compound is 224.08 .


Physical And Chemical Properties Analysis

2-(Chloromethyl)-4-methoxypyridine hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Methods

Improved synthesis methods for 2-(chloromethyl)-4-methoxypyridine hydrochloride and its derivatives have been developed, enhancing yields and understanding of reaction mechanisms. For instance, an improved preparation process for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride was achieved by sequentially methylating, chloridizing, oxidating, and methoxylating maltol, leading to an overall yield of 10.5% (Dai Gui-yuan, 2003). Another study focused on the gas-phase methylation of the 2-hydroxypyridine/2-pyridone system by the dimethylchlorinium ion, revealing insights into the reactivity of 2-methoxypyridine derivatives (R. O’Hair et al., 1995).

Chemical Reactions and Properties

Research has also delved into the chemical reactions and properties of 2-(chloromethyl)-4-methoxypyridine hydrochloride derivatives. For example, the synthesis of complex compounds like 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole from related pyridine derivatives demonstrates the versatility and reactivity of these compounds (Pan Xiang-jun, 2006). Tautomerism studies, such as those on 2,4-dihydroxypyridine and its derivatives, provide insights into the structural dynamics and stability of related methoxypyridine compounds (H. J. Hertog & D. Buurman, 2010).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-(chloromethyl)-4-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDFBZPTRXMFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552532
Record name 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxypyridine hydrochloride

CAS RN

62734-08-1
Record name 2-(Chloromethyl)-4-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-4-methoxypyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Thionyl chloride (23 cc) was added over 25 minutes to a stirred solution of 2-hydroxymethyl-4-methoxypyridine (8.935 g) in chloroform at room temperature, and the mixture was stirred for a further 2 hours and was evaporated to dryness and the residue was triturated with ether and recrystallised from 0.9 N ethanolic hydrogen chloride/ether (7:5) to give 2-chloromethyl-4-methoxypyridine hydrochloride m.p. 142° (decomp).(12.1 g).
Quantity
23 mL
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reactant
Reaction Step One
Quantity
8.935 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15 ml of thionyl chloride are added dropwise to a solution, cooled to -10° C., of 10 g (0.072 mole) of 2-hydroxymethyl-4-methoxypyridine in 30 ml of dry chloroform over the course of 15 minutes. The solution is allowed to come to room temperature and is stirred for another one and a half hours. After the solvent and the excess thionyl chloride have been stripped off, colorless crystals are obtained and are recrystallized from isopropanol to yield the title compound [12.1 g (87%), m.p. 140° to 141° C., decomposition).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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